Technical Guide: DL-Isoserine vs. 3-Amino-2-Hydroxypropanamide HCl
Structural Dynamics, Synthetic Utility, and Bioactive Potential[1] Executive Summary This technical guide provides a rigorous comparison between DL-Isoserine (3-amino-2-hydroxypropanoic acid) and its C-terminal amide der...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Dynamics, Synthetic Utility, and Bioactive Potential[1]
Executive Summary
This technical guide provides a rigorous comparison between DL-Isoserine (3-amino-2-hydroxypropanoic acid) and its C-terminal amide derivative, 3-Amino-2-hydroxypropanamide HCl (Isoserinamide Hydrochloride).
While DL-Isoserine serves as a fundamental non-proteinogenic
-amino acid building block, its amide counterpart represents a "capped" pharmacophore essential for preventing C-terminal degradation in peptidomimetics. This guide analyzes their physicochemical divergence, synthetic interconversion, and specific utility in drug discovery, particularly in the design of aminopeptidase inhibitors.
Part 1: Structural & Physicochemical Analysis
The core distinction lies in the C-terminal functionality: the carboxylic acid in isoserine versus the primary amide in the hydrochloride salt. This alteration dictates the molecule's ionization state, solubility profile, and reactivity.
1.1 Comparative Chemical Profile
Feature
DL-Isoserine
3-Amino-2-hydroxypropanamide HCl
IUPAC Name
3-Amino-2-hydroxypropanoic acid
3-Amino-2-hydroxypropanamide hydrochloride
Molecular Formula
Molar Mass
105.09 g/mol
140.57 g/mol
State (pH 7)
Zwitterion ()
Cationic Salt ()
pKa (approx)
-COOH: ~3.5 -NH2: ~10.2
Amide: Non-ionizable -NH2: ~9.5
Solubility
Water (High), EtOH (Low)
Water (Very High), MeOH (Mod), DMSO
Stability
Stable solid; non-hygroscopic
Hygroscopic; prone to hydrolysis in base
CAS
565-71-9 (DL)
6252-08-0 (Free base ref)
1.2 Structural Isomerism & Topology
Unlike Serine (
-amino, -hydroxy), Isoserine is a -amino, -hydroxy acid. This "regio-shift" extends the backbone distance between the amine and the carbonyl, introducing an extra methylene group into the peptide backbone when coupled.
DL-Isoserine: Acts as a hydrogen bond donor/acceptor network due to the free carboxylate.
Amide HCl: The amide group mimics the transition state of peptide bond hydrolysis and removes the negative charge of the carboxylate, significantly altering binding affinity in metalloprotease active sites.
Part 2: Synthetic Utility & Reactivity[4][5]
2.1 The "Capping" Strategy
In peptidomimetic drug design, converting the acid (Isoserine) to the amide (Isoserinamide) is a strategic move to:
Block C-terminal degradation: Carboxypeptidases cannot cleave the C-terminal amide.
Modulate Polarity: The amide is neutral, whereas the acid is anionic at physiological pH, affecting membrane permeability.
Target Specificity: The amide group is critical for hydrogen bonding within the S1' pocket of enzymes like Methionine Aminopeptidase-2 (MetAP2).
2.2 Synthetic Pathway Visualization
The following diagram illustrates the conversion of DL-Isoserine to its Amide HCl salt via a Methyl Ester intermediate, highlighting the critical protection and activation steps.
Figure 1: Synthetic workflow for the conversion of DL-Isoserine to 3-Amino-2-hydroxypropanamide HCl.
Part 3: Experimental Protocols
3.1 Protocol: Synthesis of 3-Amino-2-hydroxypropanamide HCl
Objective: Convert DL-Isoserine to its amide hydrochloride salt to create a stable C-terminal building block.
Amide HCl: Retains slightly longer due to loss of the anionic carboxylate repulsion, depending on column chemistry.
Part 4: Biological Context & Mechanism[1]
4.1 Peptidomimetics and Protease Inhibition
The transition from Isoserine to its Amide is crucial in the design of Aminopeptidase Inhibitors .
Mechanism: Aminopeptidases (like APN/CD13) recognize the N-terminal amine. The adjacent hydroxyl group (in Isoserine derivatives) mimics the transition state of the peptide bond hydrolysis.[6]
Why the Amide? In compounds like Bestatin (which contains a related AHPA core), the C-terminus is often derivatized. However, synthetic analogues using 3-amino-2-hydroxypropanamide show that the terminal amide can act as a hydrogen bond donor to the enzyme's catalytic backbone, improving
values compared to the free acid, which may suffer from electrostatic repulsion in hydrophobic pockets.
4.2 Signaling Pathway: MetAP2 Inhibition
The following diagram details how Isoserine-derived amides interfere with the Methionine Aminopeptidase 2 (MetAP2) pathway, a target for angiogenesis inhibition.
Figure 2: Mechanism of action for Isoserine-amide derivatives in MetAP2 inhibition.
References
Coller, B. S., et al. (1993). "Substituting isoserine for serine in the thrombin receptor activation peptide SFLLRN confers resistance to aminopeptidase M-induced cleavage and inactivation." Journal of Biological Chemistry. Link
Sheppeck, J. E., et al. (2004). "3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2." Bioorganic & Medicinal Chemistry Letters. Link
Gundermann, K. D., & Holtmann, G. (1958). "Synthesis of DL-Isoserine and derivatives via hydroxyamination." Chemische Berichte. (Foundational chemistry for isoserine synthesis).
PubChem. (2025).[4][7] "Compound Summary: DL-Isoserine." National Library of Medicine. Link
Sigma-Aldrich. (2025). "Product Specification: DL-Isoserine." Link
Non-Proteinogenic Amino Acid (NPAA) Building Blocks for Drug Discovery: A Technical Guide
Executive Summary The pharmaceutical industry is currently witnessing a paradigm shift from "Rule of 5" (Ro5) small molecules to "beyond Rule of 5" (bRo5) modalities. Non-proteinogenic amino acids (NPAAs) are the primary...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pharmaceutical industry is currently witnessing a paradigm shift from "Rule of 5" (Ro5) small molecules to "beyond Rule of 5" (bRo5) modalities. Non-proteinogenic amino acids (NPAAs) are the primary toolkit for this transition. Unlike the 20 canonical amino acids, NPAAs offer orthogonal chemical handles that allow medicinal chemists to precisely modulate proteolytic stability, membrane permeability, and conformational dynamics without destroying target affinity.
This guide serves as a technical blueprint for incorporating NPAAs into drug discovery workflows, focusing on structural rationale, synthesis challenges (specifically Solid-Phase Peptide Synthesis - SPPS), and validated protocols.
Part 1: Strategic Rationale & Functional Mechanics
The incorporation of NPAAs is rarely random; it is a solution to specific pharmacokinetic (PK) or pharmacodynamic (PD) failure modes.
Proteolytic Stability via Backbone Modification
Endogenous proteases (e.g., trypsin, chymotrypsin, DPP-4) recognize specific side chains and the stereochemistry of the
-carbon.
Mechanism: Inverting stereochemistry (L- to D-amino acids) or adding steric bulk at the
-carbon (e.g., -aminoisobutyric acid, Aib ) disrupts the formation of the enzyme-substrate transition state.
Causality: Aib introduces a gem-dimethyl group that creates a "Thorpe-Ingold" effect, restricting the rotation around the
and torsion angles. This not only prevents protease access but also nucleates helical structures (-helix), often increasing receptor affinity by pre-organizing the bioactive conformation.
Membrane Permeability via N-Methylation
Peptides generally suffer from poor passive permeability due to high polar surface area (PSA) and exposed backbone amide hydrogens.
Mechanism:
-methylation replaces the amide proton with a methyl group.
Causality: This modification removes a hydrogen bond donor, lowering the energetic penalty of desolvation required to enter the lipid bilayer. Furthermore, it can force the peptide backbone into a cis-conformation, collapsing the structure into a more compact, hydrophobic state (the "chameleon effect" observed in Cyclosporine A).
Part 2: Structural Classes & Functional Impact
The following table categorizes key NPAA classes by their primary utility in medicinal chemistry.
NPAA Class
Representative Building Block
Structural Feature
Primary Utility
Drug Example
-Disubstituted
-Aminoisobutyric acid (Aib)
Gem-dimethyl at -C
Helix induction; Protease resistance (DPP-4)
Semaglutide (GLP-1)
-Alkylated
-Methyl-L-Alanine
Methyl group on Amide N
Permeability; Prevents aggregation
Cyclosporine A
-Amino Acids
-Alanine, -Homo-Phe
Extra methylene in backbone
Stability; Foldamer formation
Icatibant
Cyclic/Constrained
Tic, Oic, Penicillamine
Ring constraint
Conformational locking; Selectivity
Icatibant
Fluorinated
Trifluoromethyl-Phe
Fluorine substitution
Metabolic stability; Lipophilicity
In development
Part 3: Decision Framework (Visualization)
The selection of an NPAA must follow a logical decision tree based on the lead compound's liabilities.
Caption: Figure 1: Logical decision framework for selecting NPAA building blocks based on specific pharmacokinetic liabilities (Stability, Permeability, or Affinity).
Part 4: Synthesis & Incorporation Methodologies
While NPAAs solve biological problems, they introduce chemical ones.[] The primary challenge in Solid-Phase Peptide Synthesis (SPPS) is steric hindrance .
The Steric Challenge in SPPS
Coupling a hindered amino acid (e.g., Aib) to another hindered residue is chemically difficult. The nucleophilic attack of the amine on the activated ester is slow, leading to:
Deletion sequences: The coupling fails, and the next cycle adds the subsequent amino acid.
Epimerization: Prolonged activation times increase the risk of racemization at the
Action: Re-couple using PyAOP or symmetric anhydride method.
Capping: Acetic anhydride/Pyridine to terminate unreacted chains (prevents deletion sequences).
Advanced Workflow Visualization
Caption: Figure 2: Optimized SPPS workflow distinguishing between standard and hindered NPAA coupling cycles to ensure high purity.
Part 5: Case Study – Semaglutide (GLP-1 Agonist)[4][5]
Semaglutide represents the gold standard of NPAA application in modern drug discovery.
The Problem: Native GLP-1 (7-37) has a half-life of ~1.5 minutes due to rapid degradation by Dipeptidyl Peptidase-4 (DPP-4).[4][5] DPP-4 cleaves the N-terminal dipeptide (His-Ala).
The NPAA Solution: Substitution of Alanine at position 8 with
-aminoisobutyric acid (Aib) .
Mechanistic Outcome:
Steric Clash: The additional methyl group of Aib prevents the DPP-4 catalytic site from accommodating the peptide backbone.
Helix Stabilization: Aib promotes a helical conformation that favors receptor binding.
Result: When combined with a C-18 fatty acid side chain (for albumin binding), the half-life extends to ~1 week, enabling the blockbuster weekly dosing regimen.
Part 6: Emerging Technologies – Genetic Code Expansion[7][8]
While SPPS is dominant for peptides, Genetic Code Expansion (GCE) allows the incorporation of NPAAs into larger biologics (proteins/antibodies) expressed in E. coli or CHO cells.
Technique: An "orthogonal" tRNA/tRNA-synthetase pair is evolved to recognize a specific NPAA and incorporate it in response to a stop codon (typically Amber/UAG) placed in the gene of interest.[6][7]
Application: Site-specific conjugation of Antibody-Drug Conjugates (ADCs). An NPAA containing an azide or alkyne handle (e.g., p-acetylphenylalanine) is incorporated, allowing precise "click chemistry" attachment of the cytotoxic payload, eliminating the heterogeneity of lysine/cysteine conjugation.
References
ResearchGate. (2014). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
[Link]
National Institutes of Health (PMC). (2024). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
[Link]
National Institutes of Health (PMC). (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool.
[Link]
American Chemical Society (Chemical Reviews). (2024). Genetic Code Expansion: Recent Developments and Emerging Applications.
[Link]
Drug Discovery News. (2025). Understanding GLP-1 receptor agonists and their impact on drug discovery.
[Link][4]
Application Note & Protocol: Efficient Coupling of Isoserinamide Hydrochloride in Peptide Synthesis
Introduction: The Significance and Challenge of Isoserinamide Incorporation The expanding landscape of peptide-based therapeutics increasingly relies on the incorporation of non-canonical amino acids to enhance biologica...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance and Challenge of Isoserinamide Incorporation
The expanding landscape of peptide-based therapeutics increasingly relies on the incorporation of non-canonical amino acids to enhance biological activity, improve metabolic stability, and modulate conformational properties.[1] Isoserinamide, a β-amino acid derivative of serine, presents a unique structural motif with potential applications in designing novel peptidomimetics and bioactive peptides. Its structure, featuring a primary amine, a secondary hydroxyl group, and a C-terminal amide, offers distinct possibilities for hydrogen bonding and molecular interactions.
However, the very features that make isoserinamide an attractive building block also introduce significant challenges into standard solid-phase peptide synthesis (SPPS) protocols. The primary amine is supplied as a hydrochloride salt, requiring neutralization. The β-amino acid structure can lead to slower reaction kinetics, and the side-chain hydroxyl and amide functionalities are potential sites for unwanted side reactions if not properly managed.
This guide provides a comprehensive framework for the successful and efficient coupling of Isoserinamide hydrochloride. It details the underlying chemical principles, offers a robust step-by-step protocol, and outlines methods for validation and troubleshooting, ensuring researchers can confidently incorporate this valuable residue into their peptide sequences.
Core Principles & Strategic Considerations
Successful coupling of isoserinamide hinges on a clear understanding of its chemical properties and the selection of a compatible synthetic strategy.
Structural Challenges of Isoserinamide
Isoserinamide presents four key structural features that must be addressed:
Hydrochloride Salt: The α-amino group is protonated, rendering it non-nucleophilic. An external, non-nucleophilic base is required to liberate the free amine for the coupling reaction.[2]
β-Amino Acid Backbone: The amino group is on the β-carbon, which can introduce steric hindrance and alter the kinetics of amide bond formation compared to α-amino acids. This may necessitate more potent coupling reagents or extended reaction times.[3]
Unprotected Hydroxyl Group: The side-chain hydroxyl group of the serine moiety is a potential nucleophile that can compete with the α-amine, leading to O-acylation and the formation of ester byproducts. While protection is an option, modern strategies often favor optimized coupling conditions that minimize this side reaction.[4][5]
Side-Chain Amide: The primary amide on the side chain is generally less reactive than the α-amine. However, under harsh conditions or with certain coupling reagents, it could potentially undergo side reactions.
The Critical Role of the Coupling Reagent
The choice of coupling reagent is paramount for overcoming the challenges posed by isoserinamide. While numerous reagents exist, uronium/aminium salts like HATU have proven exceptionally effective for difficult couplings, including those involving sterically hindered amino acids.[6][7][8]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the recommended reagent for this protocol due to several key advantages:
High Reactivity: It rapidly forms a highly reactive OAt-active ester with the carboxylic acid of the incoming amino acid.[9][10]
Reduced Racemization: The 1-hydroxy-7-azabenzotriazole (HOAt) component effectively suppresses racemization.[6]
Proven Efficacy: HATU is well-documented for its ability to mediate couplings with hindered amino acids and minimize side reactions.[7][9]
The general mechanism for HATU-mediated coupling is a two-stage process involving the activation of the carboxylic acid followed by nucleophilic attack by the amine.[11][12]
Recommended Protocol for Isoserinamide Hydrochloride Coupling
This protocol is designed for standard Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS).
Reagents and Materials
Fmoc-protected amino acid (for coupling to the isoserinamide)
Peptide synthesis resin with N-terminal amine deprotected
Standard SPPS equipment (reaction vessel, shaker, etc.)
Recommended Reagent Stoichiometry
Proper stoichiometry is crucial for driving the reaction to completion while minimizing side reactions.
Reagent
Equivalents (relative to resin capacity)
Purpose
Fmoc-Amino Acid
4.0
Incoming residue to be coupled
Isoserinamide HCl
4.0
Target residue for coupling
HATU
3.9
Coupling Reagent / Activator
DIEA
8.0
Non-nucleophilic base
Note: The excess of DIEA is necessary to both neutralize the isoserinamide hydrochloride salt (4.0 eq.) and facilitate the HATU-mediated coupling reaction (4.0 eq.).
Step-by-Step Coupling Procedure
The following workflow outlines the key steps for incorporating an Fmoc-protected amino acid onto a resin-bound peptide chain where the N-terminal residue is isoserinamide.
Caption: Experimental workflow for coupling onto an N-terminal isoserinamide residue.
Resin Preparation: Start with the peptide-resin whose N-terminal residue is isoserinamide (with the amine still Fmoc-protected).
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the isoserinamide amine, exposing the free amine hydrochloride salt.
Washing: Thoroughly wash the resin with DMF (at least 3 times) to remove all traces of piperidine.
Prepare Coupling Solution: In a separate vessel, dissolve the incoming Fmoc-amino acid (4.0 eq) and HATU (3.9 eq) in DMF. Add DIEA (8.0 eq) to this solution.
Pre-activation: Gently agitate the coupling solution for 2-5 minutes. This allows the Fmoc-amino acid to form the reactive OAt-ester intermediate.[10]
Coupling Reaction: Add the pre-activated coupling solution to the washed resin. Agitate the mixture at room temperature.
Reaction Monitoring: Allow the reaction to proceed for 1-4 hours. The progress can be monitored using a qualitative test like the Kaiser test.[9] A negative Kaiser test (beads remain colorless or yellow) indicates the successful consumption of free amines and completion of the coupling.
Reaction Monitoring and Characterization
Verifying the successful incorporation of each amino acid is a cornerstone of trustworthy peptide synthesis.
In-Process Monitoring (Qualitative)
Kaiser Test: This is the most common method for detecting free primary amines on the resin. A blue or purple color indicates incomplete coupling, necessitating a second coupling step. A yellow/colorless result signifies a complete reaction.
Final Peptide Characterization (Quantitative)
After cleavage from the resin and purification, the final peptide must be rigorously characterized to confirm its identity and purity.[13]
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the standard method for assessing the purity of the crude and purified peptide.[14][15] It separates the target peptide from deletion sequences or byproducts.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the final peptide, confirming that isoserinamide has been successfully incorporated and that the overall sequence is correct.[13][16]
The combination of these techniques provides a comprehensive and reliable assessment of the synthesis success.[17]
1. Extend the coupling time to 4 hours or longer. 2. Perform a second coupling (recouple) using a fresh solution of reagents. 3. Consider gentle heating (e.g., 35-40°C) if aggregation is suspected, though this may increase risk of side reactions.
Low Purity or Deletion Sequences in Final Peptide (HPLC/MS)
1. Incomplete deprotection of Fmoc group. 2. Side-chain O-acylation of isoserinamide.
1. Ensure deprotection times are adequate (e.g., 2 x 10 min). 2. While HATU minimizes this, if O-acylation is confirmed by MS, consider using a protected Isoserinamide derivative, such as Fmoc-Isoserinamide(tBu)-OH, for future syntheses. The tert-butyl (tBu) ether is a standard protecting group for serine in Fmoc chemistry.[18]
Guanidinylation of the N-terminus
Reaction of the free amine with excess HATU, a known side reaction with uronium reagents, especially in slow couplings.[9][19]
Ensure that the Fmoc-amino acid and HATU are pre-mixed for activation before adding to the resin. This consumes the HATU in the desired reaction pathway, minimizing its direct contact with the resin-bound amine.
Conclusion
The successful incorporation of Isoserinamide hydrochloride into a peptide sequence is readily achievable with a carefully optimized protocol. The use of a potent coupling reagent like HATU, in conjunction with appropriate base stoichiometry and reaction monitoring, effectively overcomes the challenges presented by its β-amino acid structure and hydrochloride salt form. By following the detailed steps and troubleshooting guidance provided in this note, researchers can confidently utilize isoserinamide as a valuable tool for designing next-generation peptide therapeutics.
References
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.
Benchchem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
PMC. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins.
Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development.
Wikipedia. (n.d.). HATU.
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides.
CPC Scientific Inc. (2025). Minimal Protection Strategies for SPPS.
Application Notes and Protocols for the Use of 3-Amino-2-hydroxypropanamide as a Chiral Synthon
Authored by: Senior Application Scientist, Gemini Laboratories Introduction: The pursuit of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. Chiral synthons, or building blocks, are fund...
Introduction: The pursuit of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. Chiral synthons, or building blocks, are fundamental to the efficient construction of these complex molecules. 3-Amino-2-hydroxypropanamide, a C3 building block, is a versatile synthon of significant interest, particularly in the synthesis of antiviral compounds and other bioactive molecules. The presence of both an amino and a hydroxyl group on a stereodefined backbone provides a rich scaffold for further chemical modification. The absolute stereochemistry at the C2 position is crucial, as it often dictates the biological activity of the final therapeutic agent. For instance, derivatives of this synthon are key components in the synthesis of neuraminidase inhibitors like oseltamivir.[1][2] This guide provides a comprehensive overview of the synthesis, chiral resolution, and application of 3-Amino-2-hydroxypropanamide, offering detailed protocols for researchers in medicinal chemistry and drug discovery.
Synthesis and Chiral Resolution of 3-Amino-2-hydroxypropanamide
The efficient synthesis and subsequent resolution of 3-Amino-2-hydroxypropanamide are paramount to its utility as a chiral synthon. A common and cost-effective strategy is to first synthesize the racemic compound and then resolve the enantiomers.
Protocol 1: Synthesis of Racemic N-Boc-3-amino-2-hydroxypropanamide
This protocol outlines a two-step process starting from a protected α-amino acid methyl ester, which is first reduced and then the resulting alcohol is oxidized to the corresponding amide. A more direct approach, adapted from general procedures for N-Boc protection of amino acids, involves the protection of the commercially available 3-amino-2-hydroxypropanamide.[3]
Step 1: N-Boc Protection of 3-Amino-2-hydroxypropanamide
Dissolution: Dissolve 3-amino-2-hydroxypropanamide (1.0 eq.) in a 1:1 mixture of THF and water.
Basification and Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (NaHCO₃, 3.0 eq.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.).[3]
Reaction: Stir the mixture at room temperature for 10 hours.
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract with ethyl acetate (3 x volume).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-3-amino-2-hydroxypropanamide.[3]
Causality: The Boc-protection strategy is employed to prevent side reactions at the amino group during subsequent synthetic steps. Sodium bicarbonate provides the basic conditions necessary for the reaction of the amine with Boc anhydride.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution using a chiral resolving agent is a classical and effective method for separating enantiomers.[4] (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is a suitable resolving agent for racemic amines, forming diastereomeric salts with different solubilities.[4]
Salt Formation: Dissolve racemic 3-amino-2-hydroxypropanamide (1.0 eq.) in a minimal amount of a suitable solvent such as methanol or a methanol/water mixture.[5] In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5 - 0.6 eq.) in the same solvent.
Crystallization: Add the DPTTA solution to the amine solution. Stir the mixture at room temperature for 1 hour, then cool to 5 °C for 2 hours to facilitate fractional crystallization of the less soluble diastereomeric salt.[4][6]
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
Liberation of the Enantiopure Amine: Treat the isolated diastereomeric salt with a base (e.g., 2M NaOH) to liberate the free amine. Extract the enantiomerically enriched amine with a suitable organic solvent like chloroform.
Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or by measuring the specific rotation.
Causality: The formation of diastereomers with different physical properties allows for their separation. The choice of solvent is critical to maximize the difference in solubility between the two diastereomeric salts.
Application of Chiral 3-Amino-2-hydroxypropanamide: N-Acylation
Once obtained in enantiomerically pure form, 3-Amino-2-hydroxypropanamide can be used as a building block in the synthesis of more complex molecules. A common application is the N-acylation with a protected amino acid to form a peptide bond.
Protocol 3: N-Acylation with a Protected Amino Acid
This protocol describes the coupling of enantiopure (S)-3-amino-2-hydroxypropanamide with an N-protected amino acid using a standard peptide coupling reagent.
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve the N-protected amino acid (e.g., N-Boc-L-Alanine, 1.0 eq.), 1-Hydroxybenzotriazole (HOBt, 1.1 eq.), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq.) in an anhydrous solvent such as DMF or DCM. Stir the mixture at 0 °C for 30 minutes.
Coupling Reaction: Add a solution of (S)-3-amino-2-hydroxypropanamide (1.0 eq.) in the same anhydrous solvent to the activated amino acid solution.
Reaction: Allow the reaction to warm to room temperature and stir overnight.
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality: EDC/HOBt is a widely used carbodiimide coupling system that activates the carboxylic acid for nucleophilic attack by the amine, minimizing racemization at the chiral center of the amino acid.
Appearance of new signals corresponding to the acyl group
Visualizations
Caption: Overall workflow for the synthesis, resolution, and application of 3-Amino-2-hydroxypropanamide.
Caption: The principle of chiral resolution by diastereomeric salt formation.
References
Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]
Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
Kmecz, I., Simándi, B., Székely, E., Lovász, J., & Fogassy, E. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-433. Retrieved from [Link]
Google Patents. (n.d.). EP0350811A2 - Enzymatic resolution process.
Satoh, N., Akiba, T., Yokoshima, S., & Fukuyama, T. (2007). A Practical Synthesis of (−)-Oseltamivir. Angewandte Chemie International Edition, 46(30), 5734-5736. Retrieved from [Link]
Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]
Stereoselective synthesis of α-hydroxy-β-amino acids: the chiral pool approach. (n.d.). Retrieved from [Link]
Jafri, W. (2014). Which solvent is good for chiral resolution by tartaric acid? ResearchGate. Retrieved from [Link]
LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
Google Patents. (n.d.). WO2009137916A1 - Processes and intermediates for the preparation of oseltamivir and analogs thereof.
Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. (n.d.). ResearchGate. Retrieved from [Link]
Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry--An Asian Journal, 6(1), 14-24. Retrieved from [Link]
Application Notes and Protocols for the Preparation of Aminopeptidase N Inhibitors from Isoserine Derivatives
Introduction: Targeting Aminopeptidase N with Isoserine Scaffolds Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is a key player in a variety of physiological and pathological proces...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Targeting Aminopeptidase N with Isoserine Scaffolds
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is a key player in a variety of physiological and pathological processes.[1] Its primary function involves cleaving neutral amino acids from the N-terminus of peptides.[1] Notably, APN is over-expressed on the surface of various tumor cells, where it is implicated in tumor invasion, angiogenesis, and metastasis.[2][3] This makes APN a compelling target for the development of novel anticancer agents.[4]
Bestatin, a natural dipeptide, is a well-known inhibitor of APN and was approved in Japan for treating certain types of leukemia.[4][5] Its structure has served as a foundational template for the design of new, more potent and selective inhibitors. A promising strategy in this endeavor has been the utilization of isoserine, an α-hydroxy-β-amino acid, as a core structural motif.[6] Isoserine derivatives have demonstrated significant potential as APN inhibitors, with some compounds exhibiting inhibitory activity comparable to or even exceeding that of bestatin.[2][7] This document provides a detailed guide for researchers on the synthesis, evaluation, and structure-activity relationship (SAR) of isoserine-based APN inhibitors.
Part 1: Chemical Synthesis of Isoserine-Based APN Inhibitors
The synthesis of isoserine-derived APN inhibitors typically involves peptide coupling reactions, where L-isoserine is coupled with various amino acids or peptide fragments. The following protocols are based on established methodologies for synthesizing di- and tripeptide derivatives of L-isoserine.[2][8]
General Synthetic Scheme
The overall synthetic strategy involves the protection of the amino group of L-isoserine, followed by coupling with the desired amino acid ester, and subsequent deprotection to yield the final inhibitor.
Caption: General workflow for the synthesis of isoserine-based dipeptide APN inhibitors.
Detailed Synthetic Protocols
Protocol 1: Boc-Protection of L-Isoserine
This initial step protects the amino group of L-isoserine to prevent unwanted side reactions during the subsequent peptide coupling.
Dissolve L-Isoserine: Suspend L-isoserine (1 equivalent) in a 1:1 mixture of dioxane and water.
Basification: Cool the solution to 0°C in an ice bath and add sodium hydroxide (NaOH, 2 equivalents) to raise the pH to approximately 9-10.
Add Boc Anhydride: While stirring vigorously, add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 equivalents) in dioxane dropwise.
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
Work-up:
Concentrate the mixture under reduced pressure to remove the dioxane.
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)2O.
Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid (HCl) at 0°C.
Extract the product into ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo to yield Boc-L-isoserine as a solid.[2]
Protocol 2: Peptide Coupling to form Boc-Isoserinyl-Dipeptide Ester
This protocol describes the coupling of Boc-L-isoserine with an amino acid ester (e.g., L-leucine methyl ester hydrochloride).
Add Base: Cool the solution to 0°C and add N-methylmorpholine (NMM, 1.1 equivalents) to neutralize the hydrochloride salt.
Activate and Couple: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI, 1.2 equivalents) to the mixture.
Reaction: Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
Work-up:
Pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO3), and brine.
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain the pure Boc-protected dipeptide ester.
Protocol 3: Saponification and Deprotection
The final steps involve the hydrolysis of the methyl ester and removal of the Boc protecting group.
Saponification:
Dissolve the Boc-protected dipeptide ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
Add lithium hydroxide (LiOH, 1.5 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
Acidify the reaction mixture to pH 3-4 with 1 M HCl and extract with ethyl acetate.
Dry the organic layer over Na2SO4 and concentrate to yield the Boc-protected dipeptide acid.
Boc Deprotection:
Dissolve the Boc-protected dipeptide acid in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.
Concentrate the reaction mixture in vacuo.
Triturate the residue with diethyl ether to precipitate the final isoserine dipeptide derivative as a TFA salt.
Part 2: Biochemical Evaluation of Inhibitory Activity
The inhibitory potency of the synthesized isoserine derivatives against APN is determined by an in vitro enzymatic assay. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying inhibitor efficacy.
Principle of the APN Inhibition Assay
The assay measures the enzymatic activity of APN using a chromogenic or fluorogenic substrate.[4][8] In the presence of an inhibitor, the rate of substrate hydrolysis is reduced. The IC50 value is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
A common chromogenic substrate is L-leucine-p-nitroanilide.[4] APN cleaves this substrate, releasing p-nitroaniline, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm.[4][9] Alternatively, a fluorogenic substrate like L-Methionyl-L-Leucine-7-amido-4-methylcoumarin (H-Met-Leu-AMC) can be used, where the release of the highly fluorescent AMC is monitored.[1]
Caption: Workflow for determining the IC50 of APN inhibitors.
Detailed Protocol for APN Inhibition Assay
This protocol is adapted for a 96-well plate format using L-leucine-p-nitroanilide as the substrate.[4]
Enzyme Solution: Prepare a working solution of porcine kidney APN in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
Substrate Solution: Prepare a stock solution of L-leucine-p-nitroanilide in DMSO and dilute to the desired final concentration (typically near the Km value) in assay buffer.
Inhibitor Solutions: Prepare serial dilutions of the synthesized isoserine derivatives and a positive control (e.g., Bestatin) in assay buffer.
Assay Procedure:
In a 96-well plate, add 10 µL of the inhibitor solutions (or buffer for the control) to each well.
Add 10 µL of the APN enzyme solution to each well.
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
Initiate the enzymatic reaction by adding 5 µL of the substrate solution to each well.
Immediately begin monitoring the increase in absorbance at 405 nm using a plate reader at 37°C.[4] Take readings every 1-2 minutes for 30-60 minutes.
Data Analysis:
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
Determine the percentage of inhibition for each concentration using the formula:
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
Plot the % Inhibition against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Part 3: Structure-Activity Relationship (SAR) Insights
Systematic modification of the isoserine scaffold has provided valuable insights into the structural requirements for potent APN inhibition. The core isoserine moiety provides a key hydroxyl group that coordinates with the active site zinc ion, mimicking the transition state of peptide hydrolysis.[2]
The Isoserine Core: L-isoserine itself is a weak inhibitor of APN.[8] However, its incorporation into di- and tripeptides significantly enhances inhibitory activity.
The P1' Residue: The choice of the amino acid coupled to isoserine (the P1' position) is critical. Bulky, hydrophobic residues such as leucine appear to be well-tolerated and often lead to potent inhibition, likely by interacting with the S1' hydrophobic pocket of the enzyme.[2]
The P2' Residue: Extending the peptide chain to include a P2' residue can further improve potency. Compound 16l , a tripeptide derivative, showed an IC50 of 2.51 µM, which is more potent than bestatin.[2][3] This suggests that interactions with the S2' subsite of APN can be exploited for enhanced binding affinity.
Free Carboxylate: The presence of a free C-terminal carboxylate group is generally important for activity. Esterification of this group often leads to a significant decrease in inhibitory potency.[6] This suggests a key electrostatic interaction with a positively charged residue in the active site.
Part 4: Application Notes & Troubleshooting
Synthesis:
Side Reactions: During peptide coupling, the α-hydroxyl group of isoserine can potentially react. While protection is often not necessary, for sterically hindered couplings, low yields might be observed.[11] Using strong activation reagents like EDCI/HOAt without a base can sometimes improve yields.[11]
Purification: Purification of the final polar peptide-like inhibitors can be challenging. Reverse-phase HPLC is often the most effective method for achieving high purity.
Biochemical Assay:
Enzyme Activity: Ensure the APN enzyme is active and that the assay is performed under initial velocity conditions. A no-enzyme control should always be included to account for background substrate hydrolysis.[1]
Inhibitor Solubility: Poor solubility of hydrophobic inhibitors can lead to inaccurate IC50 values. Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells.
Future Directions:
The isoserine scaffold is a versatile platform for designing inhibitors against other metalloproteases by modifying the peptide sequence to match the substrate specificity of the target enzyme.
These inhibitors can be used as chemical probes to study the biological roles of APN in cancer cell migration, invasion, and angiogenesis.
Further optimization of the isoserine scaffold could lead to the development of clinical candidates for cancer therapy.
References
Yang, K., Fen, J., Fang, H., Zhang, L., Gong, J., & Xu, W. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 302-310. [Link]
Yang, K., Fen, J., Fang, H., Zhang, L., Gong, J., & Xu, W. (2010). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Pan, P., Yang, K., Zhang, L., Fang, H., & Xu, W. (2013). Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 834-840. [Link]
Yang, K., Fen, J., Fang, H., Zhang, L., Gong, J., & Xu, W. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 302-310. [Link]
Pan, P., Yang, K., Zhang, L., Fang, H., & Xu, W. (2013). Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors. PubMed. [Link]
Sharma, G., & Karmakar, S. (2018). Design of Aminopeptidase N Inhibitors as Anti-cancer Agents. ACS Publications. [Link]
Shang, W., Li, X., Wang, L., Wang, X., & Wang, R. (2014). The Analgesic Activity of Bestatin as a Potent APN Inhibitor. PMC. [Link]
Jampilek, J., & Kralova, K. (2022). Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. Molecules, 27(17), 5588. [Link]
ResearchGate. (n.d.). The most known dipeptide APN inhibitors: bestatin (a) and tosedostat (b). ResearchGate. [Link]
Luan, Y., Wang, X., Zhu, H., Qu, X., Fang, H., & Xu, W. (2009). The Synthesis and Activity Evaluation of a Bestatin Derivative (LYP) as an Aminopeptidase N Inhibitor. Bentham Science Publisher. [Link]
Xu, Y., Wang, R., & Han, H. (2008). Evaluation of a novel aminopeptidase N inhibitor, in vitro, using two assay systems. Archives of Pharmacal Research, 31(10), 1279-1284. [Link]
Zhu, Y., Zhang, H., & Chen, H. (2015). Research of inhibition mechanism of morin on tumor cells aminopeptidase N. Journal of Chemical and Pharmaceutical Research, 7(3), 1188-1195. [Link]
Li, Y., Wang, S., & Li, Y. (2015). Establishment of a screening protocol for identification of aminopeptidase N inhibitors. Journal of the Iranian Chemical Society, 12(1), 125-135. [Link]
Kiso, Y., Mimoto, T., & Nochi, H. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry, 66(16), 5488-5495. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Racemization of Isoserinamide (3-amino-2-hydroxy-propanamide) Derivatives During Coupling
Ticket ID: ISO-RAC-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Chiral Chemistry Support Hub. You are likely accessing this guide because you are observing a loss of enantiomeric excess (%ee) during the coupling of a 3-amino-2-hydroxy acid (Isoserine derivative) to an amine.
Unlike standard
-amino acids, Isoserine derivatives possess a unique structural risk: the -position holds a hydroxyl group, not an amine. This alters the racemization mechanism significantly. The standard "oxazolone" mechanism is replaced by risks of homobislactone formation and direct enolization driven by the electron-withdrawing -hydroxyl group.
This guide provides the mechanistic insight, reagent selection, and protocols required to maintain stereochemical integrity.
Module 1: The Mechanistic Root Cause (FAQ)
Q: Why is my Isoserine derivative racemizing? It’s not an alpha-amino acid.
A: You are correct that the standard 5(4H)-oxazolone mechanism (common in Ala, Phe, etc.) does not apply directly because the amine is at the
-position. However, the -hydroxyl group creates two specific dangers:
Direct Enolization (The Primary Driver): The
-proton is flanked by a carbonyl (the activated ester) and a hydroxyl group. Both are electron-withdrawing, significantly increasing the acidity of that proton. If a base (like DIEA or TEA) is present, it can abstract this proton, leading to a planar enolate and subsequent racemization.
Homobislactone Formation: Research indicates that activation of
-protected -hydroxy--amino acids can lead to the formation of cyclic dimers (homobislactones). The formation and subsequent opening of these rings can be slow and accompanied by epimerization.
Q: Does the choice of side-chain protection matter?
A:Yes, critically. If the
-hydroxyl group is free (unprotected), it can interfere with the activated carboxylate, potentially acting as a nucleophile to form intermolecular esters (oligomers) or affecting the local electronic environment. Protecting the -OH (e.g., as a TBDMS ether or acetonide) is the most robust way to prevent racemization, though it adds synthetic steps.
Visualizing the Risk
The following diagram illustrates the danger zones during activation.
Caption: Path A (Green) represents the desired fast coupling. Path B (Red/Yellow) shows the base-catalyzed enolization pathway driven by the acidity of the alpha-proton.
Module 2: Reagent Selection & Optimization
The choice of coupling cocktail is the single biggest variable you can control. For
-hydroxy acids, base suppression is the key strategy.
Coupling Reagent Comparison Table
Reagent System
Risk Level
Mechanism of Action
Recommendation
EDC / HOAt
Low
Carbodiimide activation with HOAt additive. Can be used base-free.
Primary Recommendation. HOAt is superior to HOBt for suppressing racemization.
HATU / DIEA
High
Uronium salt requires base (DIEA) to function. The base promotes -proton abstraction.[1]
Avoid for this specific substrate unless reaction time is <5 mins.
DCC / HOBt
Medium
Slower activation than EDC; insoluble urea byproduct can trap reactants.
Acceptable, but EDC is preferred for easier workup.
Mixed Anhydride
Very High
IBCF/NMM creates a highly reactive anhydride prone to oxazolone-like cyclization.
Do Not Use for chiral -hydroxy acids.
The "Golden Rule": Base-Free Coupling
Unlike standard peptide coupling (which often uses HATU/DIEA), Isoserine coupling should ideally be performed without tertiary amines if the amine partner is available as a free base.
Why? The base is the catalyst for proton abstraction. Removing it removes the mechanism for racemization.
How? Use EDC (HCl salt) and HOAt. The pyridine nitrogen in HOAt acts as an internal base/catalyst, sufficient for the reaction without adding bulk DIEA.
Module 3: Troubleshooting Protocols
Protocol A: Low-Racemization Coupling (Base-Free)
Use this protocol if your amine partner is a free base (not a salt).
Reagents:
Carboxylic Acid:
-Boc-Isoserine-OH (1.0 eq)
Amine: Free amine partner (1.1 eq)
Coupling Agent: EDC
HCl (1.1 eq)
Additive: HOAt (1.1 eq)
Solvent: DCM or DMF (Anhydrous)
Steps:
Dissolution: Dissolve the
-Boc-Isoserine and HOAt in DCM at 0°C.
Activation: Add EDC
HCl. Stir for 10–15 minutes at 0°C.
Note: Pre-activation allows the active ester to form before the amine is present, but keep it short to avoid homobislactone formation.
Addition: Add the free amine solution dropwise.
Reaction: Allow to warm to Room Temperature (RT) slowly. Monitor by HPLC.
Target: Reaction should be complete < 4 hours. Prolonged stirring increases racemization risk.
Protocol B: "Collidine Rescue" (If Base is Required)
Use this protocol if your amine is a salt (e.g., HCl salt) and requires a base to release the nucleophile.
Reagents:
Base: 2,4,6-Collidine (Sym-collidine) or TMP (2,4,6-Trimethylpyridine).
Why? These are weak, bulky bases that can neutralize the amine salt but are sterically hindered from abstracting the acidic
-proton of the isoserine.
Steps:
Dissolve Amine
HCl salt in DMF.
Add Collidine (1.0 eq relative to HCl salt). Do not use excess.
You cannot assume stereopurity; you must prove it. Before moving to the next synthetic step, perform this check.
Decision Tree: Is it Racemized?
Caption: A logical workflow for validating stereochemical integrity before scaling up.
Recommended Column Technologies
For Isoserine derivatives (polar, H-bonding capability), use:
Immobilized Polysaccharide Columns: Chiralpak IC or ID (robust with amide/alcohol functionality).
Mobile Phase: Hexane/IPA (Normal Phase) usually provides better separation for these isomers than Reverse Phase.
References
Kiso, Y., et al. (2001).[2] "Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative... byproduction of homobislactone."[2] Journal of Organic Chemistry. Link
Key Finding: Identifies homobislactone formation and recommends EDC/HO
Albericio, F., et al. (1998). "Use of HOAt in the Synthesis of Peptides Prone to Racemization." Journal of Organic Chemistry. Link
Key Finding: Establishes HOAt as the superior additive for suppressing racemization compared to HOBt.[3]
Steinauer, R., et al. (2006). "Process Research and Development of a Renin Inhibitor: Suppression of Racemization." Organic Process Research & Development. Link
Key Finding: Demonstrates the effectiveness of weak bases (Collidine)
BenchChem Technical Support. (2025). "Troubleshooting N-acetyl-L-phenylalanine racemization during amidation." Link
Stability of 3-Amino-2-hydroxypropanamide HCl in aqueous solution
Topic: Technical Support Center Guide Executive Summary 3-Amino-2-hydroxypropanamide HCl (also known as Isoserinamide Hydrochloride) is a functionalized amide building block used in the synthesis of peptidomimetics and c...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:
Technical Support Center Guide
Executive Summary
3-Amino-2-hydroxypropanamide HCl (also known as Isoserinamide Hydrochloride) is a functionalized amide building block used in the synthesis of peptidomimetics and chiral pharmaceuticals.[1][2] While the solid hydrochloride salt is stable at room temperature, its aqueous stability is governed by strict pH and thermal boundaries.
The Critical Takeaway: This compound is an amide . In aqueous solution, it is thermodynamically unstable relative to its hydrolysis products (Isoserine and Ammonia). This reaction is slow at acidic pH (maintained by the HCl salt) but accelerates exponentially at neutral to basic pH or elevated temperatures.
Part 1: Critical Stability Factors (The "Why")
To maintain the integrity of 3-Amino-2-hydroxypropanamide HCl, you must control three variables. Understanding the causality below allows you to deviate from standard protocols intelligently when necessary.
pH Sensitivity (The Dominant Variable)
Mechanism: The amide bond (
) is susceptible to nucleophilic attack.
Acidic Conditions (pH < 4.0): The presence of the HCl counterion naturally creates an acidic environment (typically pH 2–3 for 50 mM solutions). Under these conditions, the amine is fully protonated (
), and the carbonyl carbon is less electrophilic, making the molecule relatively stable.
Neutral/Basic Conditions (pH > 6.0): As pH rises, the concentration of hydroxide ions (
) increases. Hydroxide is a potent nucleophile that attacks the amide carbonyl, leading to irreversible hydrolysis.
Result: Conversion to 3-Amino-2-hydroxypropanoic acid (Isoserine) and Ammonium Chloride.
Temperature
Kinetic Rule: Hydrolysis rates roughly double for every 10°C increase.
Impact: At 4°C (refrigerator), the hydrolysis half-life in acidic solution is weeks to months. At 37°C (cell culture), significant degradation can occur within 24–48 hours, especially if the medium buffers the pH to 7.4.
Intramolecular Catalysis
Structural Risk: This molecule contains a hydroxyl group (
-position) and an amine (-position) relative to the amide. At higher pH (where the amine is unprotonated), the neighboring groups can facilitate intramolecular attack or cyclization, potentially forming oxazolidinone derivatives or accelerating hydrolysis.
Part 2: Troubleshooting Guide (Q&A)
Use this section to diagnose immediate experimental failures.
Q1: My aqueous stock solution turned slightly yellow after 1 week at Room Temperature. Is it still usable?
Diagnosis: Likely oxidation of the amine group or trace metal contamination.
Verdict:Discard. While the primary degradation pathway is hydrolysis (colorless), yellowing indicates oxidative instability or impurity degradation.
Corrective Action: Prepare fresh stock. Use degassed water or add a chelator (e.g., 0.1 mM EDTA) if your downstream application permits. Store at -20°C.
Q2: I adjusted the pH of the solution to 7.4 for a biological assay, and the compound precipitated.
Diagnosis: Isoelectric precipitation or "Salting Out" (Unlikely for this specific small molecule, but possible in high concentrations).
Scientific Reality: 3-Amino-2-hydroxypropanamide is highly water-soluble. If precipitation occurs upon neutralization, it is likely the Free Base crystallizing out, or you are seeing a reaction byproduct.
Corrective Action: Do not store at pH 7.4. Perform the pH adjustment immediately before the assay. If high concentrations (>100 mM) are required, ensure the buffer capacity is sufficient to prevent local areas of high alkalinity during adjustment.
Q3: HPLC analysis shows a new peak eluting before the main peak. What is it?
Diagnosis: Hydrolysis Product (Isoserine).
Explanation: The carboxylic acid derivative (Isoserine) is more polar than the amide and will typically elute earlier on a Reverse Phase (C18) column.
Validation: Check the mass spectrum. The Amide (MW ~104 Da free base) converts to the Acid (MW ~105 Da). The mass shift is +1 Da, which is essentially invisible on low-res MS, but the retention time shift is diagnostic.
Part 3: Visualization of Degradation Pathways
The following diagram maps the degradation risks based on environmental conditions.
Dissolve: Add to 10 mL of Nuclease-Free Water (or distilled deionized water).
Note: Do not use PBS or buffers at this stage. The natural acidity of the HCl salt will drop the pH to ~3.0–4.0, which is protective.
Aliquot: Dispense into single-use aliquots (e.g., 500 µL) to avoid freeze-thaw cycles.
Store: Freeze at -20°C . Stable for 3–6 months.
Protocol B: Quality Control via HPLC
Purpose: To verify purity before critical experiments.
Parameter
Setting
Column
C18 Polar-Embedded (e.g., Waters Atlantis T3 or similar), 3 µm, 150 x 4.6 mm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
0–10% B over 10 min (Compound is very polar)
Detection
UV at 210 nm (Amide bond absorption)
Pass Criteria
Single peak >95% area.[1][3] New peaks at solvent front indicate hydrolysis.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I autoclave this compound?A: No. The high heat (121°C) and pressure will cause extensive hydrolysis of the amide bond, converting it to the acid form. Always filter-sterilize (0.22 µm PVDF or PES membrane) the solution after preparation.
Q: Is the compound light-sensitive?A: Not strictly, but light can accelerate oxidative processes if the amine is free. Store the solid in amber vials. Solutions stored at -20°C in the dark are safe.
Q: Can I use DMSO as a solvent?A: Yes. DMSO is an excellent solvent for this compound and prevents hydrolysis (since there is no water). However, ensure your biological system tolerates DMSO.
Recommendation: Make a 100 mM stock in anhydrous DMSO. Dilute into aqueous buffer immediately before use.
References
PubChem. (n.d.). 3-amino-2-hydroxypropanamide hydrochloride (Compound).[2][4] National Library of Medicine.[3] Retrieved Feb 24, 2026, from [Link]
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Amide Hydrolysis Kinetics).
Kahne, D., & Still, W. C. (1988). Hydrolysis of amides. Kinetics and mechanism. Journal of the American Chemical Society.
Advanced Mass Spectrometry Guide: Isoserine Amide Derivatives
Executive Summary Isoserine amide derivatives represent a critical structural motif in medicinal chemistry, most notably as the bioactive C-13 side chain of Paclitaxel (Taxol) and its semi-synthetic analogs (Docetaxel, C...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Isoserine amide derivatives represent a critical structural motif in medicinal chemistry, most notably as the bioactive C-13 side chain of Paclitaxel (Taxol) and its semi-synthetic analogs (Docetaxel, Cabazitaxel).[1] The pharmacological potency of these taxanes is strictly governed by the stereochemistry and regiochemistry of the isoserine moiety (specifically the (2R,3S)-3-phenylisoserine configuration).
This guide provides a technical roadmap for the structural characterization of these derivatives. Unlike standard peptide analysis, isoserine amides require specific ionization strategies to prevent premature in-source decay of the labile ester linkage while inducing sufficient fragmentation to differentiate regioisomers (e.g., isoserine vs. serine) and stereoisomers.[1]
Part 1: Methodology Comparison
Selecting the correct ionization interface is the first critical decision. Isoserine derivatives often possess labile hydroxyl and ester groups that are prone to neutral loss (H₂O, HOAc) before detection.[1]
Comparative Analysis of Ionization Techniques
Feature
Electrospray Ionization (ESI)
APCI (Atmospheric Pressure Chemical Ionization)
MALDI (Matrix-Assisted Laser Desorption)
Primary Mechanism
Ion evaporation (Softest)
Proton transfer via corona discharge
Laser desorption/ablation
Suitability
Optimal. Preserves labile side chains and ester linkages.[1]
Good for non-polar, thermally stable derivatives.[1]
Moderate. Matrix noise (<500 Da) often obscures low-mass amide fragments.[1]
Expert Insight: For isoserine amides, ESI in positive mode is the gold standard. It allows for the formation of stable adducts ([M+Na]⁺) which often yield more informative fragmentation patterns than protonated species, as the sodium ion stabilizes the amide bond against non-specific cleavage.
Part 2: Deep Dive – Fragmentation Mechanics
Understanding the gas-phase chemistry of isoserine amides is essential for interpreting MS/MS spectra. The fragmentation is dominated by the cleavage of the C-13 ester bond (in taxane contexts) and the amide bond within the side chain itself.
The "S-Series" Ions
In the context of taxane analysis, ions are classified into three series:
The S-Series is the diagnostic region for isoserine derivatives. The primary cleavage occurs at the amide bond (N-CO) and the ester linkage.
Fragmentation Pathway Diagram
The following diagram illustrates the critical fragmentation pathways for a generic N-benzoyl-3-phenylisoserine derivative (Taxol side chain).
Caption: Figure 1. Hierarchical fragmentation pathway of isoserine amide derivatives. The "Side Chain Ion" (S-Series) is the critical intermediate for structural verification.
Distinguishing Isoserine from Serine (Regioisomers)
A common analytical challenge is distinguishing Isoserine (
-hydroxy--amino) from Serine (-amino--hydroxy) derivatives.[1]
Immonium Ions: Serine derivatives typically yield a characteristic immonium ion at m/z 60 (
).[1] Isoserine derivatives, having the amine on the -carbon, do not form this specific ion efficiently.
Retro-Aldol Cleavage: Isoserine derivatives are prone to a retro-aldol-like fragmentation mechanism due to the
-amino alcohol motif, often yielding aldehyde and imine fragments that are distinct from the formaldehyde loss observed in serine.
MS/MS Intensity Ratios: The ratio of
to differs.[1] Serine (primary amine on -carbon) often shows stronger ammonia loss compared to isoserine derivatives where the amine is often acylated (amide) or on the -carbon.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for the analysis of synthetic isoserine amide intermediates using LC-ESI-MS/MS (Triple Quadrupole or Q-TOF).
Sample Preparation
Solvent: Dissolve samples in 50:50 Methanol/Water + 0.1% Formic Acid . Avoid 100% ACN as it may suppress ionization of polar hydroxyl groups.[1]
Concentration: Prepare a stock at 1 mg/mL, dilute to 1 µg/mL for direct infusion or LC injection.
Validation Step: Check the solution for precipitation. Isoserine amides can be hydrophobic; if cloudy, increase Methanol content to 70%.[1]
LC-MS Configuration
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]
Why: Provides necessary retention to separate diastereomers which often have identical mass spectra but different drift times or retention times.[1]
Critical: High cone voltage causes in-source fragmentation, stripping the side chain before the quadrupole selects the parent ion. Keep this low to preserve the molecular ion
McClure, T. D., Schram, K. H., & Reimer, M. L. (1992).[1] The mass spectrometry of taxol. Journal of the American Society for Mass Spectrometry, 3(6), 672-679.[1][2] Link
Ma, W. X., Wang, H., Wang, T. T., Yang, Y., & Gu, J. K. (2013).[1][4] Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry. Yao Xue Xue Bao, 48(12), 1812-1816.[1][4] Link
Julian, R. R., et al. (2023).[1] Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification.[1] Analytical Chemistry. Link[1]
BenchChem Application Note. (2025). Mass Spectrometry Fragmentation Analysis of 20-Deacetyltaxuspine X. Link[1]
A Head-to-Head Comparison of Isoserinamide and Serinamide on Peptide Stability: A Technical Guide
In the pursuit of developing robust peptide therapeutics, even minor structural modifications can have profound impacts on their pharmacokinetic and pharmacodynamic profiles. The strategic substitution of amino acid resi...
Author: BenchChem Technical Support Team. Date: February 2026
In the pursuit of developing robust peptide therapeutics, even minor structural modifications can have profound impacts on their pharmacokinetic and pharmacodynamic profiles. The strategic substitution of amino acid residues is a cornerstone of this endeavor, aimed at enhancing stability, receptor affinity, and overall efficacy. This guide provides a deep dive into the comparative stability of peptides incorporating isoserinamide versus the canonical serinamide at the C-terminus. While direct, comprehensive comparative studies are not abundant in publicly accessible literature, this document will leverage fundamental principles of peptide chemistry and enzymatic degradation to provide a predictive analysis and a robust framework for experimental validation.
The Isomeric Distinction: Isoserinamide vs. Serinamide
Serine, a fundamental amino acid, possesses a primary hydroxyl group. When incorporated at the C-terminus with an amide cap, it forms serinamide. Isoserine, its isomer, features a secondary hydroxyl group. Consequently, a C-terminal isoserinamide presents a different stereochemical and electronic landscape. This subtle isomeric difference is hypothesized to influence peptide stability through two primary mechanisms: susceptibility to enzymatic degradation and intrinsic chemical stability.
Below is a visualization of the structural differences between a C-terminal serinamide and a C-terminal isoserinamide.
Caption: Workflow for in vitro plasma/serum stability assay.
Specific Enzymatic Degradation Assay
To probe the susceptibility to specific classes of peptidases, assays with purified enzymes are highly informative.
Objective: To compare the rate of degradation of the isoserinamide and serinamide peptide analogs by a specific carboxypeptidase (e.g., Carboxypeptidase Y).
Experimental Protocol:
Reagent Preparation:
Prepare a stock solution of the test peptides.
Prepare a stock solution of the selected carboxypeptidase in its recommended buffer.
Reaction Setup:
In a microcentrifuge tube, combine the peptide solution and the enzyme buffer. Equilibrate to the optimal temperature for the enzyme (e.g., 37°C).
Initiate the reaction by adding the carboxypeptidase to the peptide solution at a defined enzyme-to-substrate ratio (e.g., 1:100 w/w).
Time-Course Analysis:
Incubate the reaction mixture at the optimal temperature.
At various time points (e.g., 0, 10, 30, 60, 180 minutes), withdraw an aliquot and stop the reaction by adding a quenching agent (e.g., 1% trifluoroacetic acid).
Analysis: Analyze the samples by HPLC-MS/MS to quantify the remaining parent peptide and identify any degradation products.
Data Interpretation: Compare the degradation profiles of the two peptide analogs.
Data Summary and Interpretation
The quantitative data from these experiments should be summarized in a clear, tabular format for easy comparison.
Peptide Analog
Plasma/Serum Half-life (t½) in minutes
Degradation Rate by Carboxypeptidase Y (relative units)
C-terminal Serinamide
Experimental Value
Experimental Value
C-terminal Isoserinamide
Experimental Value
Experimental Value
Interpretation of Potential Outcomes:
If the isoserinamide analog exhibits a significantly longer half-life in plasma/serum and a lower degradation rate by carboxypeptidase Y, it would strongly support the hypothesis that this modification enhances enzymatic stability.
If the stability of both analogs is comparable, it might indicate that for the specific peptide sequence, the C-terminal modification does not play a dominant role in its degradation, or that other degradation pathways are more prevalent.
In the unlikely event that the isoserinamide analog is less stable, it could suggest that this modification introduces a new liability, such as a conformational change that exposes a previously protected cleavage site.
Conclusion
The substitution of a C-terminal serinamide with its isoserinamide isomer represents a rational design strategy to potentially enhance peptide stability against enzymatic degradation. The altered stereochemistry of isoserinamide is predicted to interfere with peptidase recognition, thereby prolonging the peptide's circulation time. However, without direct comparative experimental data, this remains a well-founded hypothesis. The experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to systematically evaluate the impact of this modification on their peptides of interest. Such empirical data is crucial for making informed decisions in the design and optimization of next-generation peptide therapeutics.
Isoserine vs. Beta-Alanine Amide: Structural and Functional Divergence in Drug Design
Executive Summary This guide provides a technical comparison between Isoserine (specifically the -hydroxy- -amino acid motif) and Beta-alanine amide (3-aminopropanamide). While both are -amino acid derivatives, their rol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between Isoserine (specifically the
-hydroxy--amino acid motif) and Beta-alanine amide (3-aminopropanamide). While both are -amino acid derivatives, their roles in drug development are diametrically opposed based on their physicochemical properties.
Isoserine serves as a critical pharmacophore , most notably in the taxane class of chemotherapeutics (e.g., Paclitaxel), where its C2-hydroxyl group is essential for hydrogen bonding with
-tubulin.
Beta-alanine amide functions primarily as a flexible linker or metabolic precursor. Its lack of side-chain steric hindrance makes it an ideal spacer in Antibody-Drug Conjugates (ADCs) and peptide therapeutics to modulate solubility and half-life without altering receptor binding affinity.
Part 1: Structural Analysis & Physicochemical Properties
The fundamental difference lies in the substitution at the
-carbon (C2 position). This single structural variation dictates their stereochemistry, hydrogen-bonding potential, and application scope.
Structural Comparison Table
Feature
Isoserine (Isos)
Beta-Alanine Amide (-Ala-NH)
IUPAC Name
3-amino-2-hydroxypropanoic acid
3-aminopropanamide
Chirality
Chiral (C2 center). (2R, 3S) is bioactive in Taxol.
Achiral . No stereocenter.
H-Bonding
Donor & Acceptor . The C2-OH is a critical donor.
Donor & Acceptor . Amide backbone only.
Conformation
Rigid . Intramolecular H-bonds (OH NH) stabilize specific conformers.
Figure 1: Structural causality mapping. Isoserine's functionality is driven by its specific side-chain interactions, whereas Beta-alanine amide's utility is derived from its lack of steric hindrance.
Part 2: Functional Applications in Drug Design
Isoserine: The "Warhead" (Case Study: Paclitaxel)
In the context of Paclitaxel (Taxol), the N-benzoyl-(2R,3S)-3-phenylisoserine side chain is not merely an appendage; it is the primary driver of biological activity.
Mechanism: The C2-hydroxyl group of the isoserine moiety forms a crucial hydrogen bond with the peptide backbone of Arg-278 or Thr-276 in
-tubulin.
Impact of Modification: Removal of this hydroxyl group (converting isoserine to a
-alanine derivative) results in a >1000-fold loss of cytotoxicity . This confirms that Isoserine acts as a bioisostere for the transition state of peptide hydrolysis or specific receptor activation.
Beta-Alanine Amide: The "Scaffold"
Beta-alanine amide is used when biological inactivity of the spacer is desired to prevent off-target binding.
Peptidomimetics: It is inserted into peptide chains to induce specific turns or to break helices due to its extra methylene group (
) compared to -amino acids.
Carnosine Precursor: In metabolic applications, beta-alanine amide derivatives hydrolyze to beta-alanine, the rate-limiting precursor for Carnosine (intracellular buffer), utilized in sports nutrition and sarcopenia treatments.[2]
Part 3: Synthetic Pathways & Stability
Synthesis of Isoserine requires high stereocontrol, whereas Beta-alanine amide synthesis focuses on yield and purity.
Synthesis Workflow (Graphviz)
Figure 2: Comparative synthetic routes. Isoserine requires multi-step stereochemical control, while Beta-alanine amide is produced via industrial ammonolysis.
Part 4: Experimental Protocols
Protocol A: Enantioselective Synthesis of (2R,3S)-Isoserine Derivative
Rationale: This protocol uses the
-lactam method, common in Taxol side-chain synthesis, to ensure correct chirality.
Safeguarding Your Research: A Guide to Handling 3-Amino-2-hydroxypropanamide hydrochloride
For researchers and scientists in the dynamic field of drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling an...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists in the dynamic field of drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Amino-2-hydroxypropanamide hydrochloride, ensuring the integrity of your research and the safety of your laboratory personnel.
Understanding the Risks: Hazard Identification
3-Amino-2-hydroxypropanamide hydrochloride is a chemical compound that requires careful handling due to its potential health hazards. Based on data for similar compounds, it is classified with the following hazard statements:
The signal word for this chemical is "Warning" and it is represented by the GHS07 pictogram, indicating that it can be an irritant, skin sensitizer, and may be harmful.[1]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling 3-Amino-2-hydroxypropanamide hydrochloride. The following table summarizes the required PPE, designed to minimize exposure through all potential routes: inhalation, ingestion, and skin/eye contact.
Body Part
Required PPE
Rationale and Best Practices
Hands
Chemical-resistant gloves (Nitrile or Neoprene recommended)
Prevents skin contact and irritation. Always inspect gloves for tears or punctures before use. Change gloves every 30 to 60 minutes or immediately if contaminated.[4] When removing gloves, do so without touching the outer surface to avoid cross-contamination.[5]
Eyes/Face
Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashes.[2][3][6]
Protects against accidental splashes that can cause serious eye irritation. Contact lenses should be avoided as they can trap chemicals against the eye.
Body
Laboratory coat
Provides a removable barrier to protect skin and personal clothing from contamination.[2]
Respiratory
Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if engineering controls do not adequately prevent exposure or if dust is generated.[5][6]
Minimizes the inhalation of dust or aerosols which can cause respiratory tract irritation.
Safe Handling and Operations Workflow
Adherence to a strict operational workflow is critical for minimizing risk. The following diagram illustrates the key steps for the safe handling of 3-Amino-2-hydroxypropanamide hydrochloride, from preparation to disposal.
Caption: Workflow for Safe Handling of 3-Amino-2-hydroxypropanamide hydrochloride.
Step-by-Step Handling Procedures:
Preparation:
Always consult the Safety Data Sheet (SDS) before working with any chemical.
Ensure that you are working in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[2][5]
Don the appropriate personal protective equipment as outlined in the table above.
Handling:
When weighing or transferring the solid material, do so carefully to avoid the formation of dust.[3][5][6]
Use compatible tools and equipment.
Keep the container tightly closed when not in use to prevent contamination and exposure.
In Case of a Spill:
Evacuate the immediate area.
Wear appropriate PPE, including respiratory protection if necessary.
Clean up the spill using dry methods (e.g., absorbent pads) to avoid generating dust.[6]
Collect the spilled material and cleanup debris in a sealed container for disposal as hazardous waste.
Disposal Plan: A Commitment to Safety and Environmental Responsibility
Proper disposal of 3-Amino-2-hydroxypropanamide hydrochloride and any contaminated materials is a critical final step in the handling process. Improper disposal can lead to environmental contamination and pose a risk to public health.
Waste Categorization and Collection:
Solid Waste: All unused or waste 3-Amino-2-hydroxypropanamide hydrochloride, as well as any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves), should be considered hazardous waste.[7]
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be treated as hazardous waste.
Containers: Empty containers that held 3-Amino-2-hydroxypropanamide hydrochloride should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, the container can be disposed of as regular trash, with the label defaced.[7]
Disposal Procedure:
Collection: Collect all hazardous waste in a clearly labeled, leak-proof container.[8] The label should include "Hazardous Waste" and the chemical name.
Storage: Store the waste container in a designated, secure area away from incompatible materials.
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[7][8] Do not dispose of this chemical down the drain or in the regular trash.[8]
References
CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]
Angene Chemical. (2025, March 19). Safety Data Sheet. Retrieved from [Link]
Defense Centers for Public Health. (2023, January 25). TECHNICAL INFORMATION PAPER. Retrieved from [Link]
Pharmacy Practice News. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Columbia University Environmental Health & Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
UC San Diego Blink. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
PubChem. (n.d.). 3-Aminopropanamide hydrochloride. Retrieved from [Link]
PubChem. (n.d.). 3-amino-N-hydroxypropanamide. Retrieved from [Link]